molecular formula C19H16ClNO2 B13376502 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3-methoxyphenyl)-2-propen-1-one

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3-methoxyphenyl)-2-propen-1-one

Cat. No.: B13376502
M. Wt: 325.8 g/mol
InChI Key: DGMIHMFFVHAURI-ZHACJKMWSA-N
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Description

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3-methoxyphenyl)-2-propen-1-one is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3-methoxyphenyl)-2-propen-1-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated indole is alkylated using methyl iodide in the presence of a base like potassium carbonate.

    Condensation: The final step involves the condensation of the chlorinated, methylated indole with 3-methoxybenzaldehyde in the presence of a base like sodium hydroxide to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3-methoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, replacing it with other functional groups like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3-methoxyphenyl)-2-propen-1-one would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-1H-indol-3-yl)-3-(3-methoxyphenyl)-2-propen-1-one
  • 1-(2-bromo-1-methyl-1H-indol-3-yl)-3-(3-methoxyphenyl)-2-propen-1-one
  • 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one

Uniqueness

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3-methoxyphenyl)-2-propen-1-one is unique due to its specific substitution pattern on the indole and phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the chloro and methoxy groups can affect the compound’s electronic properties and interactions with biological targets.

Properties

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

(E)-1-(2-chloro-1-methylindol-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H16ClNO2/c1-21-16-9-4-3-8-15(16)18(19(21)20)17(22)11-10-13-6-5-7-14(12-13)23-2/h3-12H,1-2H3/b11-10+

InChI Key

DGMIHMFFVHAURI-ZHACJKMWSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)/C=C/C3=CC(=CC=C3)OC

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)C=CC3=CC(=CC=C3)OC

Origin of Product

United States

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